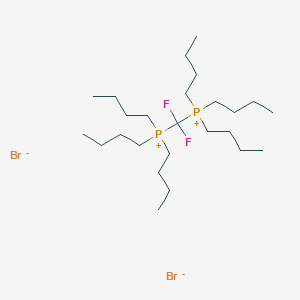
(Difluoromethylene)bis(tributylphosphanium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethylene)bis(tributylphosphanium) dibromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is characterized by the presence of difluoromethylene groups and tributylphosphanium moieties, making it a valuable reagent in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethylene)bis(tributylphosphanium) dibromide typically involves the reaction of tributylphosphine with difluoromethylene dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting phosphorus trichloride with butyl lithium.
Reaction with Difluoromethylene Dibromide: The prepared tributylphosphine is then reacted with difluoromethylene dibromide in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Difluoromethylene)bis(tributylphosphanium) dibromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or copper for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phosphonium salts, while coupling reactions can produce complex organic molecules with new functional groups.
Wissenschaftliche Forschungsanwendungen
(Difluoromethylene)bis(tributylphosphanium) dibromide has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (Difluoromethylene)bis(tributylphosphanium) dibromide exerts its effects involves the interaction of its difluoromethylene groups with target molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (Difluoromethylene)bis(tributylphosphanium) dibromide include:
Bis(2-methoxyethyl)aminosulfur trifluoride: A deoxofluorinating agent used for the conversion of alcohols to alkyl fluorides.
Difluoromethylated Phosphonium Salts: Compounds with similar structures and reactivity profiles.
Uniqueness
The uniqueness of this compound lies in its ability to introduce difluoromethylene groups into a wide range of target molecules, making it a versatile reagent in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
88410-06-4 |
|---|---|
Molekularformel |
C25H54Br2F2P2 |
Molekulargewicht |
614.4 g/mol |
IUPAC-Name |
tributyl-[difluoro(tributylphosphaniumyl)methyl]phosphanium;dibromide |
InChI |
InChI=1S/C25H54F2P2.2BrH/c1-7-13-19-28(20-14-8-2,21-15-9-3)25(26,27)29(22-16-10-4,23-17-11-5)24-18-12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RRDGIXBFMPZBNC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)C(F)(F)[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



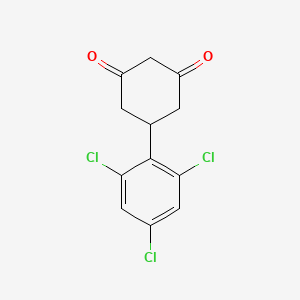

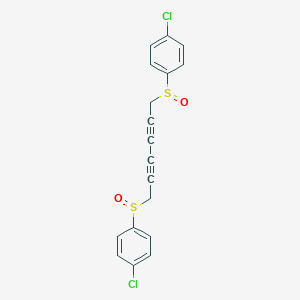
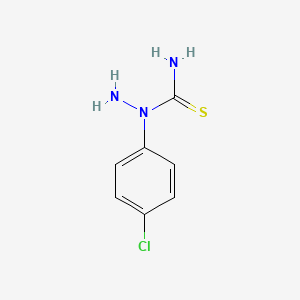
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
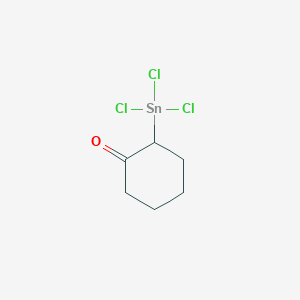
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
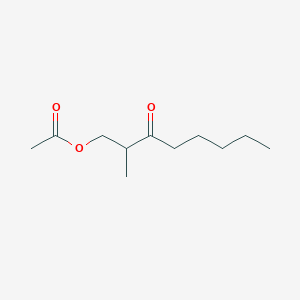
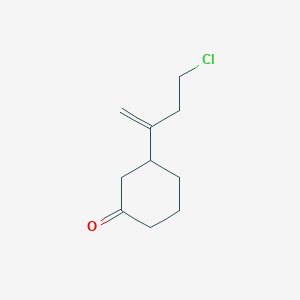
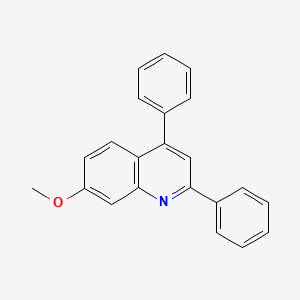
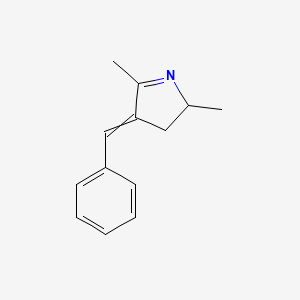
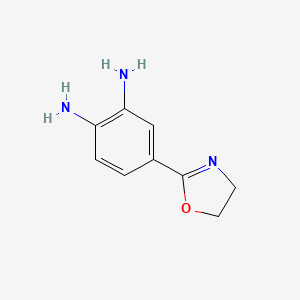
silane](/img/structure/B14388145.png)
